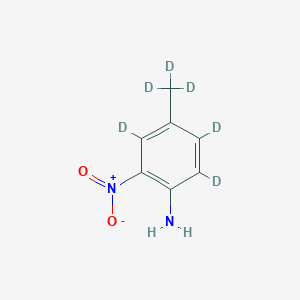
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4FN3O2. It is a derivative of benzotriazole, featuring a fluorine atom at the 7th position and a carboxylic acid group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the nitration of benzotriazole followed by reduction and subsequent fluorination. The nitration is carried out using nitric acid in the presence of sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride. The fluorination step involves the use of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the fluorination step may be carried out using safer and more efficient fluorinating agents to minimize hazards associated with handling hydrogen fluoride .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzotriazole derivatives.
Oxidation Products: Oxidized forms of benzotriazole.
Reduction Products: Reduced forms of benzotriazole.
Aplicaciones Científicas De Investigación
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The carboxylic acid group allows for hydrogen bonding and ionic interactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
Benzotriazole-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-1,2,3-Benzotriazole-6-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and exploring novel biological applications .
Propiedades
Fórmula molecular |
C7H4FN3O2 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
7-fluoro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) |
Clave InChI |
NYFGDJBUUQCTNS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NNN=C21)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)




![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)



![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)


